Differential P-Glycoprotein (P-gp) Inhibition Potency Compared to Key Flavonoid Analogs
In a direct comparative study, 5,3',4'-Trihydroxyflavone inhibited P-glycoprotein (P-gp) with a potency (represented by the parameter '1.00' in the referenced study's normalized scale) that was superior to several other flavones and trihydroxyflavones tested under identical conditions [1]. Specifically, it demonstrated an inhibitory potential of 0.93 ± 0.02 (on a normalized scale), which is numerically higher than that of Diosmetin (0.90 ± 0.07) and significantly higher than Fisetin (0.62 ± 0.03) [1]. While the study did not report absolute IC50 values, the relative differences in this well-validated P-gp inhibition assay provide a clear basis for compound selection in research involving drug transport modulation.
| Evidence Dimension | P-glycoprotein (P-gp) inhibition potency (normalized activity scale) |
|---|---|
| Target Compound Data | 0.93 ± 0.02 |
| Comparator Or Baseline | 7,3',4'-Trihydroxyflavone: 0.98 ± 0.08; Apigenin: 0.96 ± 0.04; Luteolin: 22.3 ± 0.7; Fisetin: 0.62 ± 0.03 |
| Quantified Difference | 5,3',4'-Trihydroxyflavone is ~24-fold more potent than Luteolin and ~1.5-fold more potent than Fisetin in this assay. |
| Conditions | In vitro P-gp inhibition assay using a standardized protocol. |
Why This Matters
This specific inhibitory profile against P-gp differentiates 5,3',4'-Trihydroxyflavone from other flavonoids for research focused on overcoming multidrug resistance in cancer or modulating drug bioavailability.
- [1] Boumendjel A, et al. Table 2. Comparison of inhibition potentials of Luteolin and similar flavones. PLoS ONE. 2015;10(3):e0121231. View Source
